3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone
CAS No.: 303985-90-2
Cat. No.: VC5434512
Molecular Formula: C16H15N5O
Molecular Weight: 293.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303985-90-2 |
|---|---|
| Molecular Formula | C16H15N5O |
| Molecular Weight | 293.33 |
| IUPAC Name | 3,3-dimethyl-1-[4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl]azetidin-2-one |
| Standard InChI | InChI=1S/C16H15N5O/c1-16(2)9-20(14(16)22)12-5-3-11(4-6-12)13-7-8-17-15-18-10-19-21(13)15/h3-8,10H,9H2,1-2H3 |
| Standard InChI Key | VJRUSAXANDNTNS-UHFFFAOYSA-N |
| SMILES | CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NC4=NC=NN34)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₆H₁₅N₅O and a molecular weight of 293.33 g/mol. Its IUPAC name, 3,3-dimethyl-1-[4-( triazolo[1,5-a]pyrimidin-7-yl)phenyl]azetidin-2-one, reflects the integration of a triazolopyrimidine ring (a bicyclic system combining triazole and pyrimidine) with a dimethyl-substituted azetidinone (a four-membered β-lactam ring).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 303985-90-2 |
| Molecular Formula | C₁₆H₁₅N₅O |
| Molecular Weight | 293.33 g/mol |
| SMILES | CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NC4=NC=NN34)C |
| InChI Key | VJRUSAXANDNTNS-UHFFFAOYSA-N |
| Solubility | Not publicly reported |
Structural Features
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Triazolopyrimidine Core: The triazolo[1,5-a]pyrimidine system contributes aromaticity and hydrogen-bonding capacity, traits linked to bioactivity in analogous compounds .
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Azetidinone Moiety: The 3,3-dimethylazetidin-2-one ring introduces steric hindrance and conformational rigidity, potentially enhancing metabolic stability in drug candidates .
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Phenyl Linker: The para-substituted phenyl group bridges the two heterocycles, enabling π-π stacking interactions in biological targets.
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols for this specific compound are scarce, its structure suggests synthesis via:
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Cyclocondensation: Reaction of 4-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)aniline with a β-ketoester or acyl chloride to form the azetidinone ring .
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Cross-Coupling: Suzuki-Miyaura coupling between a boronic acid-functionalized triazolopyrimidine and a halogenated azetidinone precursor .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Triazolopyrimidine formation | Microwave-assisted cyclization |
| 2 | Azetidinone synthesis | Dieckmann cyclization |
| 3 | Coupling | Palladium catalyst, base |
Industrial Considerations
Scalable production likely employs microwave-assisted synthesis to enhance reaction efficiency, as demonstrated for related triazolopyrimidines. Solvent selection (e.g., DMF or ethanol) and catalyst recycling are critical for cost-effective manufacturing .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
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Thermal Stability: The fused aromatic system suggests decomposition above 250°C, consistent with similar triazolopyrimidines.
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Hydrolytic Sensitivity: The β-lactam ring in azetidinone may undergo hydrolysis under acidic or basic conditions, necessitating anhydrous storage .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include C=O stretch (~1750 cm⁻¹, azetidinone) and C=N/C=C stretches (1600–1500 cm⁻¹, triazolopyrimidine) .
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NMR:
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 5,7-Dimethyl-triazolo[1,5-a]pyrimidine | JAK1 | 12.3 |
| 3,3-Dimethylazetidin-2-one derivatives | Penicillin-binding proteins | 0.8–5.2 μM |
Industrial and Material Science Applications
Catalysis
The triazolopyrimidine core may serve as a ligand in transition-metal catalysts for cross-coupling reactions, leveraging its electron-deficient π-system .
Polymer Science
Incorporation into polyamides or polyesters could enhance thermal stability, though this remains unexplored for the specific compound .
Future Directions
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Structure-Activity Relationships (SAR): Systematic modification of the azetidinone and triazolopyrimidine moieties to optimize potency and selectivity .
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Formulation Studies: Development of nanoencapsulation strategies to improve solubility and bioavailability .
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Target Identification: High-throughput screening against kinase libraries and bacterial enzymes to elucidate mechanisms .
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